Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate
Overview
Description
“Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 5556-22-9 . Its molecular weight is 172.2 and its IUPAC name is methyl 3-hydroxy-5-methyl-1H-1lambda3-thiophene-2-carboxylate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8O3S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h3,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Gas Chromatography Application
- Separation and Determination : Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate has been studied in the context of gas chromatography. It has been used for the separation and determination of medicine intermediates, demonstrating good resolution and accuracy in analysis (Jiang Feng, 2004).
Synthetic Chemistry Application
- Synthesis of Derivatives : This compound has been utilized in synthetic chemistry, particularly in the synthesis of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. These syntheses provide routes to compounds with potential applications in various chemical domains (C. Corral & J. Lissavetzky, 1984).
Spectroscopy and Molecular Studies
- NMR and IR Studies : The compound has been a subject in 1H NMR spectra and IR carbonyl stretching frequency studies, offering insights into the substituent effects in thiophene compounds. These studies are crucial for understanding the molecular behavior and properties of such compounds (H. Satonaka, 1983).
Electrophilic Reaction Research
- Distant Functionalization in Electrophilic Reactions : this compound has been involved in studies exploring distant functionalization via incorporation of thiophene moieties in electrophilic reactions. This research is significant for developing long-chain esters with specific functional groups, having implications in pharmacological and industrial chemistry (Yang et al., 2000).
Analytical Chemistry
- Spectrophotometric Properties : This compound has been used in the synthesis of new thienylazo reagents for spectrophotometry analytical research. The study of its derivatives' spectrophotometric properties offers valuable insights for analytical chemistry applications (O. Barabash et al., 2020).
properties
IUPAC Name |
methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-4-3-5(8)6(11-4)7(9)10-2/h3,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCMJBEOCSRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343167 | |
Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5556-22-9 | |
Record name | Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-hydroxy-5-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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